molecular formula C3HF3O2 B1362320 3,3,3-Trifluoro-2-oxopropanal CAS No. 91944-47-7

3,3,3-Trifluoro-2-oxopropanal

Cat. No.: B1362320
CAS No.: 91944-47-7
M. Wt: 126.03 g/mol
InChI Key: CNQOORHYEKAWRC-UHFFFAOYSA-N
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Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-oxopropanal can be synthesized through various methods. One common approach involves the oxidation of 3,3,3-trifluoropropanal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the reaction of trifluoroacetic acid with formaldehyde in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aldehyde group and three fluorine atoms, which confer high reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQOORHYEKAWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381239
Record name 3,3,3-trifluoro-2-oxopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91944-47-7
Record name 3,3,3-trifluoro-2-oxopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-oxopropanal
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